molecular formula C8H15IO B13074303 [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane

Cat. No.: B13074303
M. Wt: 254.11 g/mol
InChI Key: HCUGWDMBDLNKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound characterized by the presence of an iodine atom, a methyl group, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-iodo-2-methylpropane under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of cyclobutane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutane derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane involves its interaction with specific molecular targets. The iodine atom and the cyclobutane ring play crucial roles in its reactivity and interactions. The compound can participate in various pathways, including nucleophilic substitution and oxidative addition, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Iodo-2-methylpropan-2-yl)oxy]pentane
  • [(1-Iodo-2-methylpropan-2-yl)oxy]benzene

Uniqueness

[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its linear or aromatic counterparts. The presence of the iodine atom also enhances its versatility in various chemical reactions.

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

(1-iodo-2-methylpropan-2-yl)oxycyclobutane

InChI

InChI=1S/C8H15IO/c1-8(2,6-9)10-7-4-3-5-7/h7H,3-6H2,1-2H3

InChI Key

HCUGWDMBDLNKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)OC1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.